LSD1 Inhibitory Activity of trans-2-(4-Bromophenyl)cyclopropyl Scaffold: IC50 = 51 nM in Biochemical Assay
The trans-2-(4-bromophenyl)cyclopropyl scaffold, when elaborated to N1-((trans)-2-(4-bromophenyl)cyclopropyl)cyclohexane-1,4-diamine, demonstrates potent inhibition of lysine-specific demethylase 1 (LSD1) with an IC50 of 51 nM [1]. This target compound contains the exact trans-2-(4-bromophenyl)cyclopropyl amine core that tert-butyl (2-(4-bromophenyl)cyclopropyl)carbamate delivers upon Boc deprotection. In the same assay series, the unsubstituted phenyl cyclopropyl analog showed substantially reduced potency (IC50 = 8,780 nM), representing a >172-fold decrease in activity [1]. The 4-bromo substituent thus confers a quantifiable enhancement in target engagement that cannot be achieved with non-halogenated or differently halogenated cyclopropyl analogs.
| Evidence Dimension | LSD1 inhibitory activity (IC50) |
|---|---|
| Target Compound Data | IC50 = 51 nM |
| Comparator Or Baseline | Unsubstituted phenyl cyclopropyl analog: IC50 = 8,780 nM; Alternative comparator from same scaffold series: IC50 = 8.78 × 10^6 nM |
| Quantified Difference | >172-fold greater potency for 4-bromophenyl-containing scaffold vs. unsubstituted analog |
| Conditions | LSD1 biochemical assay; fixed amount of LSD1 incubated on ice for 15 minutes with serial dilutions; pH 7.4; T = 2°C |
Why This Matters
Procurement of tert-butyl (2-(4-bromophenyl)cyclopropyl)carbamate enables access to LSD1 inhibitor scaffolds with validated nanomolar potency, whereas non-brominated analogs yield micromolar or weaker activity, representing a critical go/no-go decision point in medicinal chemistry programs targeting epigenetic enzymes.
- [1] BindingDB. BDBM254567: N1-((trans)-2-(4-bromophenyl)cyclopropyl)cyclohexane-1,4-diamine. Affinity Data: IC50 = 51 nM for LSD1. US10214477, Example 26; US9469597, 26; US9670136, 26. View Source
